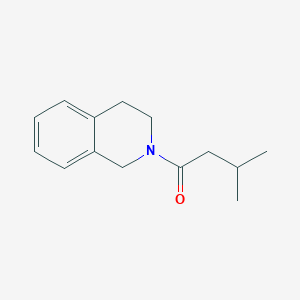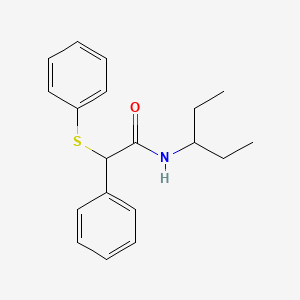![molecular formula C24H19NO3S B3952125 3-benzyl-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3952125.png)
3-benzyl-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
3-benzyl-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione, also known as TZD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TZD is a thiazolidinedione derivative that exhibits a wide range of biological activities, including anti-inflammatory, antidiabetic, and anticancer effects.
Mecanismo De Acción
The mechanism of action of 3-benzyl-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione involves the activation of PPAR-γ, a nuclear receptor that regulates gene expression. Upon activation, PPAR-γ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences in the promoter region of target genes. This leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound exerts various biochemical and physiological effects, including:
1. Improving insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue.
2. Reducing hepatic glucose production and triglyceride levels.
3. Inhibiting the production of pro-inflammatory cytokines and chemokines.
4. Suppressing the activation of NF-κB and other pro-inflammatory transcription factors.
5. Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-benzyl-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments are:
1. This compound is a well-characterized compound with a known mechanism of action.
2. This compound exhibits a wide range of biological activities, making it a versatile tool for studying various diseases.
3. This compound is relatively easy to synthesize and can be obtained in high yield and purity.
The limitations of using this compound in lab experiments are:
1. This compound has a low solubility in water, which can limit its use in some experiments.
2. This compound can exhibit cytotoxic effects at high concentrations, which can affect the interpretation of results.
3. This compound can interact with other drugs and compounds, which can complicate experimental design.
Direcciones Futuras
Some of the future directions for 3-benzyl-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione research are:
1. Development of novel this compound derivatives with improved pharmacological properties and reduced side effects.
2. Investigation of the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Exploration of the potential of this compound in the treatment of inflammatory bowel disease and other autoimmune disorders.
4. Evaluation of the efficacy of this compound in combination with other drugs for cancer therapy.
Conclusion:
In conclusion, this compound is a synthetic compound with a wide range of biological activities and potential therapeutic applications. The synthesis of this compound involves a one-pot, three-component reaction, which yields this compound as a yellow crystalline solid with a high yield. This compound activates PPAR-γ, which regulates glucose and lipid metabolism and exhibits anti-inflammatory and anticancer effects. This compound has advantages and limitations for lab experiments, and future directions for this compound research include the development of novel derivatives and investigation of its potential in various diseases.
Aplicaciones Científicas De Investigación
3-benzyl-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its therapeutic potential in various diseases. Some of the significant scientific research applications of this compound are:
1. Antidiabetic activity: this compound has been shown to improve insulin sensitivity and glucose uptake in type 2 diabetes patients. It activates peroxisome proliferator-activated receptor-gamma (PPAR-γ), which regulates glucose and lipid metabolism.
2. Anti-inflammatory activity: this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also suppresses the activation of NF-κB, a key mediator of inflammation.
3. Anticancer activity: this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It also inhibits angiogenesis and metastasis, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
(5Z)-3-benzyl-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c26-23-22(29-24(27)25(23)16-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)28-17-20-9-5-2-6-10-20/h1-15H,16-17H2/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPKSOZBVYKXIS-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952043.png)
![17-(3-chloro-4-methylphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3952045.png)
![N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3952049.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3952055.png)




![methyl {3-[(2-methoxy-2-oxoethyl)thio]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetate](/img/structure/B3952110.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)butanamide](/img/structure/B3952118.png)
![5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952130.png)
![2-(4-acetyl-1-piperazinyl)-5-[4-(allyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B3952136.png)

![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3952149.png)